molecular formula C8H6FNO B6233473 3-ethynyl-5-fluoro-2-methoxypyridine CAS No. 1256820-42-4

3-ethynyl-5-fluoro-2-methoxypyridine

Cat. No.: B6233473
CAS No.: 1256820-42-4
M. Wt: 151.1
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Description

3-Ethynyl-5-fluoro-2-methoxypyridine is a substituted pyridine derivative characterized by three distinct functional groups:

  • Fluoro substituent at position 5 (C-5), enhancing metabolic stability and electronic modulation.
  • Methoxy group at position 2 (C-2), increasing lipophilicity and influencing steric interactions.

The molecular formula is C₈H₅F₂NO, with a calculated molecular weight of 169.13 g/mol.

Properties

CAS No.

1256820-42-4

Molecular Formula

C8H6FNO

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-fluoro-2-methoxypyridine typically involves the use of fluorinated pyridines as starting materials. . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5-fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: It can participate in substitution reactions, where the ethynyl or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-ethynyl-5-fluoro-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an intermediate in drug synthesis.

    Industry: It is used in the development of agricultural chemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways can vary depending on the specific application, but generally involve the modulation of enzymatic activities and receptor interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key pyridine derivatives with analogous substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Ethynyl-5-fluoro-2-methoxypyridine Ethynyl (3), F (5), OMe (2) C₈H₅F₂NO 169.13 (calculated) High reactivity (ethynyl), metabolic stability (F) Inferred
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine F, OMe (phenyl), OH (2) C₁₂H₁₀FNO₂ 219.22 Hydroxyl group enhances solubility
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine OMe (3), CF₃ (5), NH₂ (2) C₇H₇F₃N₂O 192.14 Trifluoromethyl boosts lipophilicity
5-Fluoro-2-methoxy-3-methylpyridine F (5), OMe (2), Me (3) C₇H₈FNO 141.14 Methyl group improves steric bulk
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine OMe, SiMe₃-ethynyl (5) C₁₃H₂₀FNO₂Si 293.40 Silyl-ethynyl for synthetic intermediates

Key Observations from Comparative Analysis

Electronic and Steric Effects
  • Fluorine Substitution: Fluorine at C-5 (as in the target compound) is known to reduce metabolic degradation and enhance binding affinity in biological systems, as seen in fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine (FUDR) .
  • Ethynyl vs. Methyl/CF₃ : The ethynyl group at C-3 offers a reactive site for click chemistry or cross-coupling reactions, unlike inert methyl or bulky trifluoromethyl groups in analogs .

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